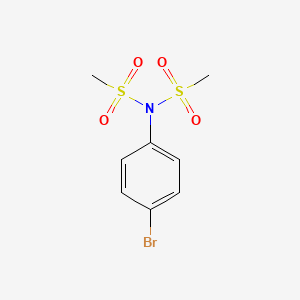

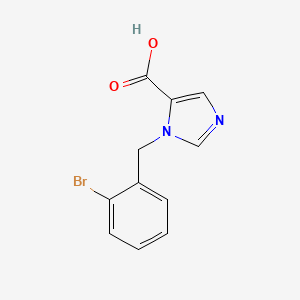

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-

説明

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Br-MsAm, and it has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential uses in lab experiments.

科学的研究の応用

1. Synthesis Applications

- One-Step Synthesis of 1-Methylsulfonylindoles : The reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes, in the presence of palladium, yields 1-methylsulfonyl-indoles with carbon-functional groups. This one-step process is significant in organic synthesis (Sakamoto et al., 1988).

2. Chemical Process Improvement

- Pd-Catalyzed N-Arylation : This method involving methanesulfonamide and aryl bromides and chlorides offers a safer alternative to processes involving potentially genotoxic impurities, with applications in synthesizing compounds like dofetilide (Rosen et al., 2011).

3. Structural and Computational Studies

- X-Ray Powder Diffraction for Nimesulidetriazole Derivatives : Research on derivatives of methanesulfonamide, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, reveals insights into their molecular structures, helping in the understanding of drug design and pharmacological interactions (Dey et al., 2015).

4. Synthesis of Vinylsulfones and Vinylsulfonamides

- Synthesis Protocols : The paper discusses the synthesis of low molecular weight vinylsulfones and vinylsulfonamides, including variants of methanesulfonamide. These compounds have wide applications in biological activities and synthetic organic chemistry (2020).

5. Experimental and Computational Structural Studies

- Structural Characterization : This research involves N-(2-cyanophenyl)disulfonamides derived from methanesulfonamide, combining experimental and computational methods for structural characterization. Such studies are crucial in material science and pharmaceuticals (Mphahlele & Maluleka, 2021).

6. Chemoselective N-Acylation Reagents

- Development of N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides : This study focuses on creating chemoselective N-acylation reagents from methanesulfonamide derivatives, which is crucial in organic synthesis and drug development (Kondo et al., 2000).

特性

IUPAC Name |

N-(4-bromophenyl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S2/c1-15(11,12)10(16(2,13)14)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXUHSBRYMSLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-N-(methylsulfonyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)

![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)

![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)